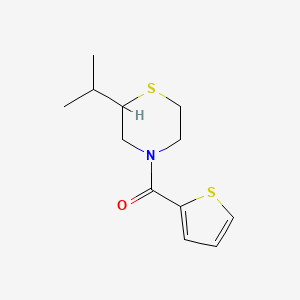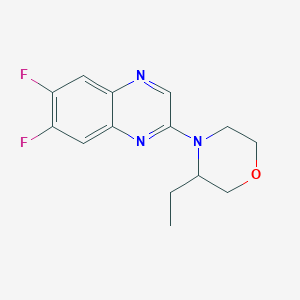
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a bicyclic compound made up of a benzene ring fused with a pyrazine ring.
Méthodes De Préparation
The synthesis of 4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine typically involves the reaction of 6,7-difluoroquinoxaline with 3-ethylmorpholine under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which facilitate the reaction by providing a suitable medium for the reactants . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine involves its interaction with molecular targets such as tubulin proteins. Tubulin is a key component of the cytoskeleton and plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer drug development.
Comparaison Avec Des Composés Similaires
4-(6,7-Difluoroquinoxalin-2-yl)-3-ethylmorpholine can be compared with other quinoxaline derivatives, such as:
6,7-Dichloroquinoxaline: Similar to the difluoro derivative, but with chlorine atoms instead of fluorine.
Quinoxaline 1,4-di-N-oxides: These compounds have a wide range of biological activities, including antimicrobial and antitumoral properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a tubulin polymerization inhibitor, which distinguishes it from other quinoxaline derivatives .
Propriétés
IUPAC Name |
4-(6,7-difluoroquinoxalin-2-yl)-3-ethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-2-9-8-20-4-3-19(9)14-7-17-12-5-10(15)11(16)6-13(12)18-14/h5-7,9H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHKGZSIFWXZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C2=NC3=CC(=C(C=C3N=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
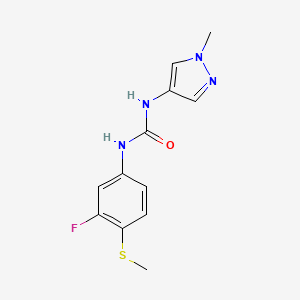
![4-chloro-N-[4-[2-(1H-imidazol-2-yl)ethylamino]-4-oxobutyl]benzamide](/img/structure/B7598581.png)
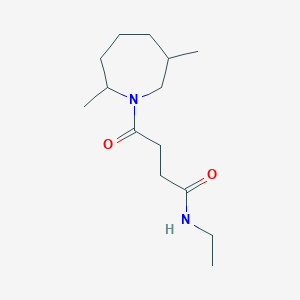
![1-(2,6-dimethylmorpholin-4-yl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7598596.png)
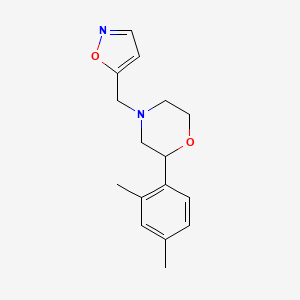
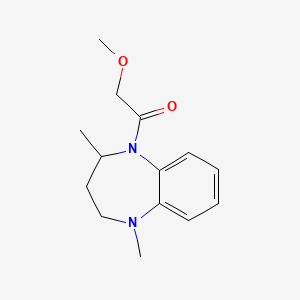
![3-[4-Cyano-3-(trifluoromethyl)phenyl]-1-ethyl-1-methylurea](/img/structure/B7598623.png)
![N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7598626.png)
![3-[[4-(1-Acetylazepan-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7598631.png)
![1-(5-chloropyridin-2-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)piperidine-4-carboxamide](/img/structure/B7598638.png)
![2-[(6-Pyrazol-1-ylpyridin-3-yl)methylamino]quinoline-4-carbonitrile](/img/structure/B7598653.png)
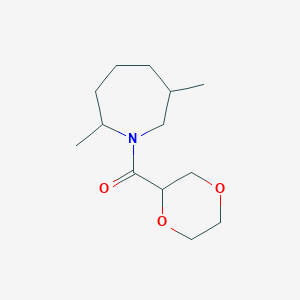
![1-[3-(2,6-Dimethylazepan-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B7598660.png)
